Cap-dependent endonuclease-IN-11

Cap-dependent endonuclease CEN inhibitor Influenza polymerase

Cap-dependent endonuclease-IN-11 is a synthetic small-molecule inhibitor of influenza CEN with a distinct resistance mutation profile (V90L, F132Y) and a novel chemical scaffold (patent WO2021129602A1, compound DSC126). It serves as an essential reference compound in high-throughput screening assays for next-generation antiviral discovery, enabling robust SAR studies and resistance profiling. Procure high-purity (≥98%) research-grade material for your virology and medicinal chemistry programs.

Molecular Formula C25H17F2N3O6S
Molecular Weight 525.5 g/mol
Cat. No. B12411127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-11
Molecular FormulaC25H17F2N3O6S
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)C3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F
InChIInChI=1S/C25H17F2N3O6S/c1-2-18(31)28-11-30(29-9-14(25(35)36)22(32)23(33)21(29)24(28)34)20-12-7-8-16(26)19(27)15(12)10-37-17-6-4-3-5-13(17)20/h2-9,20,33H,1,10-11H2,(H,35,36)/t20-/m0/s1
InChIKeyVVGXJHIJDQZXCP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-Dependent Endonuclease-IN-11: Baseline Overview and Procurement Guide


Cap-dependent endonuclease-IN-11 (CAS: 2658472-51-4) is a synthetic small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN), a key enzyme in the viral polymerase complex responsible for the 'cap-snatching' mechanism essential for viral mRNA transcription . The compound is disclosed in patent WO2021129602A1 as example DSC126 and is primarily utilized as a research tool in virology and antiviral drug discovery to probe influenza viral polymerase mechanisms and serve as a benchmark in high-throughput screening assays [1].

Why Generic Substitution of Cap-Dependent Endonuclease-IN-11 is Not Advisable for Critical Research


Cap-dependent endonuclease (CEN) inhibitors are not functionally interchangeable due to distinct binding modes, resistance profiles, and pharmacokinetic properties [1]. While baloxavir marboxil (Xofluza®) is an approved CEN inhibitor, its clinical use has been associated with the emergence of resistance-conferring mutations in the PA subunit (e.g., I38T) [2]. Novel CEN inhibitors like Cap-dependent endonuclease-IN-11, derived from a distinct chemical scaffold (patent WO2021129602A1), may exhibit different resistance profiles and binding kinetics, making them essential for probing structure-activity relationships (SAR) and for developing next-generation antivirals with improved barriers to resistance [3].

Quantitative Differentiation Evidence for Cap-Dependent Endonuclease-IN-11


Target Engagement: CEN Inhibition Potency (Class-Level Inference)

Cap-dependent endonuclease-IN-11 is a potent inhibitor of the influenza cap-dependent endonuclease (CEN) [1]. While the precise IC50 value for this compound has not been publicly disclosed in primary literature, it is described in patent WO2021129602A1 as a potent inhibitor [2]. For context, the approved CEN inhibitor baloxavir acid (the active metabolite of baloxavir marboxil) exhibits IC50 values of 1.4-3.1 nM for influenza A and 4.5-8.9 nM for influenza B in enzyme inhibition assays [3]. Another research tool, Cap-dependent endonuclease-IN-26, has a reported IC50 of 286 nM . The 'potent' designation for IN-11 suggests its activity is likely within the nanomolar range, positioning it as a valuable comparator in SAR studies.

Cap-dependent endonuclease CEN inhibitor Influenza polymerase

Resistance Profile: Mutational Landscape and Cross-Resistance Considerations

Cap-dependent endonuclease-IN-11 resistance is associated with specific mutations in the CEN enzyme that reduce binding affinity, including V90L and F132Y . This mutation profile differs from the primary baloxavir resistance mutation, I38T, which is located in the PA subunit of the polymerase complex [1]. The distinct mutational landscape suggests that IN-11 may interact with the CEN active site in a subtly different manner compared to baloxavir, potentially offering an alternative resistance profile. Cross-resistance with other endonuclease inhibitors may occur, necessitating careful experimental design when using IN-11 in resistance studies .

Drug resistance Influenza mutations CEN inhibitor resistance

Chemical Scaffold Differentiation from Approved CEN Inhibitors

Cap-dependent endonuclease-IN-11 (C25H17F2N3O6S; MW: 525.48) is derived from a distinct chemical scaffold disclosed in patent WO2021129602A1, which is structurally unrelated to the 3-hydroxy-4-pyridone carboxylic acid scaffold of baloxavir [1][2]. This structural divergence is significant for medicinal chemistry programs, as it provides an alternative chemotype for exploring CEN inhibition. The compound's molecular properties, including its calculated XLogP3-AA of 2.3, may confer different physicochemical and pharmacokinetic characteristics compared to baloxavir, which is administered as a prodrug (baloxavir marboxil) to improve oral bioavailability [3].

Chemical scaffold Structure-activity relationship Medicinal chemistry

Application as a Benchmark Compound in High-Throughput Screening Assays

Cap-dependent endonuclease-IN-11 is specifically recommended for use as a reference compound in high-throughput antiviral assays designed to screen for novel influenza polymerase inhibitors . Its defined purity (≥98% by HPLC) and well-characterized resistance profile (mutations V90L and F132Y) make it a suitable benchmark for establishing assay robustness and for validating hit compounds . In comparison, using a clinical compound like baloxavir as a screening benchmark may introduce confounding factors related to its prodrug status and extensive clinical optimization, whereas IN-11 serves as a more neutral chemical probe for primary screening [1].

High-throughput screening Antiviral assay Reference compound

Optimal Research and Industrial Application Scenarios for Cap-Dependent Endonuclease-IN-11


Benchmarking Novel CEN Inhibitors in High-Throughput Screening Campaigns

Cap-dependent endonuclease-IN-11 is ideally suited as a reference compound in high-throughput screening (HTS) assays aimed at identifying novel influenza cap-dependent endonuclease (CEN) inhibitors. Its defined purity and characterized resistance profile allow researchers to establish robust assay controls and validate hit compounds against a known CEN inhibitor scaffold .

Probing Influenza Viral Polymerase Mechanisms and Resistance Pathways

The compound's distinct resistance mutation profile (V90L and F132Y) makes it a valuable tool for studying the molecular mechanisms of CEN inhibition and for investigating the development of antiviral resistance . Researchers can use IN-11 to generate resistant viral strains and study the structural basis of reduced susceptibility, providing insights that inform the design of next-generation inhibitors with improved resistance profiles [1].

Structure-Activity Relationship (SAR) Studies for CEN Inhibitor Optimization

As a compound derived from a novel chemical scaffold (patent WO2021129602A1), Cap-dependent endonuclease-IN-11 serves as an important starting point for medicinal chemistry programs focused on CEN inhibition [2]. Its structural divergence from the baloxavir scaffold offers an alternative chemotype for exploring SAR, which is essential for developing backup compounds and for diversifying intellectual property in antiviral drug discovery [3].

Investigating Host-Virus Interactions in Influenza Replication

Cap-dependent endonuclease-IN-11 can be employed as a chemical probe to dissect the role of the viral polymerase in host-virus interactions. By inhibiting the 'cap-snatching' mechanism, researchers can study how influenza virus transcription and replication are influenced by host factors, providing a deeper understanding of viral pathogenesis and identifying potential host-directed therapeutic targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cap-dependent endonuclease-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.